molecular formula C12H22N2O5 B8179359 Ac-Orn(Boc)-OH

Ac-Orn(Boc)-OH

Cat. No. B8179359
M. Wt: 274.31 g/mol
InChI Key: REKZTRVLOJZVPW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Orn(Boc)-OH is a useful research compound. Its molecular formula is C12H22N2O5 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ac-Orn(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Orn(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Stereospecific Synthesis of Amino Acid Derivatives : It is utilized for the stereospecific synthesis of (2R,3S)-3-amino-2-piperidineacetic acid derivatives, which are important for creating conformational constraints in peptides (Gomez-Monterrey et al., 1993).

  • Efficient Synthesis of Peptides : The compound aids in the efficient synthesis of multiple-Ser(P)-containing peptides, particularly in the context of casein-related peptides and phosphopeptides (Perich & Johns, 1991).

  • Aminoacylation of Nucleosides : It serves as an effective amino acid component for aminoacylation of 5-O-Pivaloyl nucleosides, preparing substrates for model ribosome reactions (Bayryamov et al., 2010).

  • Development of CCK Antagonists : As part of Boc-Trp-Orn(Z)-Asp-NH2, it is integral to a new family of CCK antagonists that antagonize the stimulation induced by CCK8 (González-Muñiz et al., 1990).

  • Facilitating Cyclization Reactions : The simple structure of Boc-D-Orn-Phe-D-Pro-Gly-OH, involving this compound, prevents racemization and cyclodimerization, thus facilitating ring formation in cyclization reactions (Schmidt & Neubert, 2009).

  • Photosensitizer in Environmental Remediation : AC8, a variant isolated from food and green residues, acts as a photosensitizer, applicable in environmental remediation processes (Bianco Prevot et al., 2011).

  • Therapeutic Applications : Ac-Phe[Orn-Pro-d-Cha-Trp-Arg] is a potent, selective, and orally active antagonist of the human C5a receptor, showing significant anti-inflammatory activity in various animal models of human disease (Reid et al., 2003).

  • Signal Acquisition in Technology : It is involved in the development of algorithms for unambiguous acquisition of BOC-modulated signals, crucial in communication technologies (Benedetto et al., 2013).

properties

IUPAC Name

(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKZTRVLOJZVPW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Orn(Boc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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